N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid
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Overview
Description
N(4)-adenosyl-n(4)-methyl-2,4-diaminobutanoic acid is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar.
Biological Activity
N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (also known as adenosyl-2,4-DAB) is a compound with significant biological activity, particularly in the context of its role as a substrate and inhibitor in various biochemical pathways. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of the Compound
This compound is a derivative of 2,4-diaminobutanoic acid (2,4-DAB), which is known for its neurotoxic properties and involvement in metabolic pathways. The compound is characterized by the addition of an adenosyl group, which enhances its biological activity and interaction with various enzymes.
The primary mechanism through which this compound exerts its effects is through inhibition of the enzyme nicotinamide N-methyltransferase (NNMT). Elevated NNMT levels have been associated with several diseases, including cancer and neurodegenerative disorders. Recent studies have shown that this compound acts as a potent bisubstrate inhibitor of NNMT with a Ki value of 1.6 nM .
Table 1: Inhibition Potency of this compound
Compound | Enzyme Target | Ki (nM) | IC50 (μM) |
---|---|---|---|
N(4)-Adenosyl-N(4)-methyl-2,4-DAB | NNMT | 1.6 | 1.9 (48h treatment) |
LL320 | NNMT | 1.6 | 7.9 (24h treatment) |
Antitumoral Activity
This compound has demonstrated notable antitumoral activity in vitro. It is transported into cells via the System A amino acid transporter, leading to significant uptake in glioma cells. This concentrated uptake can result in cellular lysis due to osmotic pressure changes .
Neuroprotective Effects
The compound's neuroprotective effects are attributed to its ability to modulate NNMT activity. By inhibiting this enzyme, it may help reduce the accumulation of toxic metabolites associated with neurodegenerative diseases. Studies suggest that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease and other forms of dementia .
Case Studies and Research Findings
- Study on NNMT Inhibition : A study published in ACS Journal highlighted the development of LL320, a bisubstrate inhibitor linked to this compound. This research found that prolonged exposure to the compound resulted in enhanced cellular inhibition of NNMT .
- Antitumor Efficacy : Research conducted on human glioma cells revealed that this compound could induce significant cytotoxicity through enhanced uptake mechanisms .
- Biosynthesis Pathways : Investigations into the biosynthetic pathways of 2,4-DAB suggest that understanding these mechanisms could lead to novel applications in biotechnology and medicine .
Properties
CAS No. |
111770-79-7 |
---|---|
Molecular Formula |
C15H23N7O5 |
Molecular Weight |
381.39 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid |
InChI |
InChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |
InChI Key |
JISVTSUBJCPLSV-TWBCTODHSA-N |
SMILES |
CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Key on ui other cas no. |
111770-79-7 |
Synonyms |
AdoMDB N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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